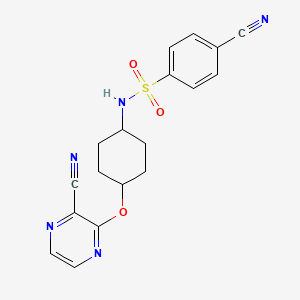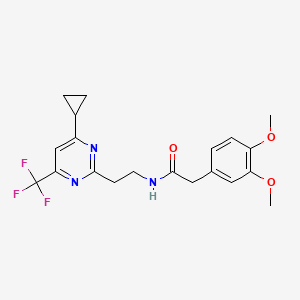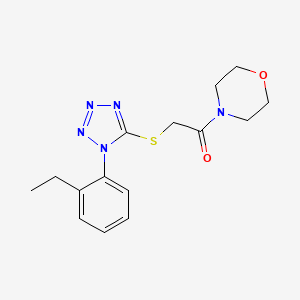
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including an ethylphenyl group, a tetrazole group, a thioether group, and a morpholino group. Each of these groups could contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the tetrazole group might make the compound a good nucleophile, while the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and solubility would typically be determined experimentally. These properties can be influenced by factors like molecular weight and polarity .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives exhibit significant pharmacological properties, including anticancer activities. They can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs. For instance, certain thiophene compounds have been shown to inhibit the growth of cancer cells .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Industrial Chemistry: Corrosion Inhibitors
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in the pharmaceutical industry. Drugs like suprofen, which contain a thiophene framework, are used to reduce inflammation and pain .
Anesthetic Agents: Dental Anesthesia
Thiophene derivatives such as articaine, used as a dental anesthetic in Europe, act as voltage-gated sodium channel blockers. This application highlights the compound’s role in medical procedures requiring local anesthesia .
Synthesis Methods: Gewald Reaction
The Gewald reaction is a synthetic method involving thiophene derivatives. It is a condensation reaction that produces aminothiophene derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Biological Activities: Antimicrobial Effects
Thiophene compounds have been reported to possess antimicrobial properties, making them potential candidates for the development of new antibiotics to combat resistant bacterial strains .
Environmental Science: Organic Pollutant Detection
Due to their electronic properties, thiophene derivatives can be engineered into sensors for detecting organic pollutants. This application is crucial for monitoring environmental pollution and ensuring public health safety .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and potentially even pre-clinical or clinical trials if the compound is intended for use as a drug .
Propriétés
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-12-5-3-4-6-13(12)20-15(16-17-18-20)23-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKJNQPJLZAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

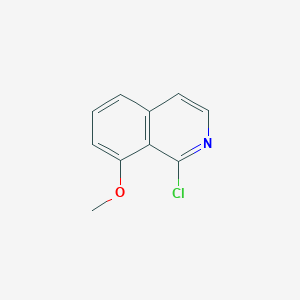

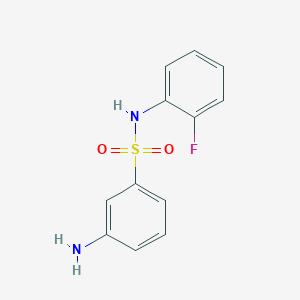

![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)
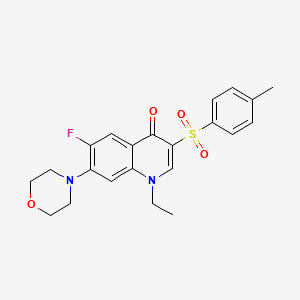



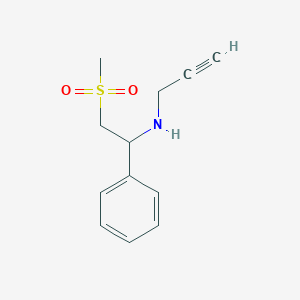
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)
